3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a pyrrolidine ring, a sulfonyl group, and a benzo[d]isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The 1,2,3-triazole ring is generally stable under a variety of conditions, but it can participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, compounds containing 1,2,3-triazole rings tend to be stable and have good solubility in polar solvents .Scientific Research Applications
Synthesis and Green Metric Evaluation
Research into the synthesis and evaluation of compounds with sulfonamide groups, such as those found in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related diseases, demonstrates the importance of these chemical structures in medical applications. For instance, Gilbile et al. (2017) described the modified synthesis of an intermediate utilized in the synthesis of Dexlansoprazole, highlighting the green metrics assessment based on atom economy, reaction mass efficiency, and E-factor, indicating the synthesis's environmental impact (Gilbile, Bhavani, & Vyas, 2017).
Metalation and Electrophilic Quenching
The study by Balasubramaniam et al. (1990) on metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups showcases the synthetic utility of such chemical reactions. This work provides insights into how similar methodologies could be applied to the synthesis and functionalization of compounds containing isoxazole rings, potentially including our compound of interest (Balasubramaniam, Mirzaei, & Natale, 1990).
Antimicrobial Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives
Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines, testing them for antibacterial and antiproliferative activity. The study highlights the potential of sulfonamide derivatives in developing new antimicrobial agents, indicating the relevance of sulfonamide functional groups in pharmaceutical research (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).
Synthesis of Polysubstituted Pyrroles
Miura et al. (2013) explored the synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. This work demonstrates the versatility of sulfonyl azides in synthesizing heterocyclic compounds, which could be relevant to the synthesis and functional exploration of compounds like 3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is used as an intermediate in the synthesis of suvorexant , a novel hypnotic drug molecule primarily used for the treatment of insomnia .
Mode of Action
Suvorexant acts as an antagonist at orexin receptors, inhibiting the action of orexins, neurotransmitters that play a role in wakefulness .
Biochemical Pathways
Considering its role in the synthesis of suvorexant, it might be involved in the orexin system, which regulates the sleep-wake cycle .
Pharmacokinetics
As an intermediate in the synthesis of suvorexant, its properties might influence the bioavailability of the final drug molecule .
Result of Action
Given its role in the synthesis of suvorexant, it might contribute to the hypnotic effects of the final drug molecule, which helps to induce sleep .
properties
IUPAC Name |
3-[[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylmethyl]-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-24(22,11-14-13-5-1-2-6-15(13)23-18-14)19-9-3-4-12(19)10-20-16-7-8-17-20/h1-2,5-8,12H,3-4,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMRGAEVHZEAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CC2=NOC3=CC=CC=C32)CN4N=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.